molecular formula C9H12FN B060344 N-Ethyl-4-fluorobenzylamine CAS No. 162401-03-8

N-Ethyl-4-fluorobenzylamine

Cat. No. B060344
M. Wt: 153.2 g/mol
InChI Key: CURFQQZYGVCIGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Ethyl-4-fluorobenzylamine can be synthesized through several methods. One notable approach involves the transition metal-assisted sodium borohydride reduction of 4-fluorobenzonitrile, leading to 4-fluorobenzylamine derivatives (Koslowsky, I., Mercer, J., & Wuest, F., 2010). Another method utilizes a remotely-controlled synthesis unit based on Ni(II)-mediated borohydride exchange resin (BER) reduction, offering a viable option for automated syntheses (Way, J. D., & Wuest, F., 2013).

Molecular Structure Analysis

The molecular and crystal structure of compounds related to N-Ethyl-4-fluorobenzylamine has been a subject of interest, revealing insights into its conformation and stability. Studies have demonstrated various crystal systems and geometric conformations, contributing to a deeper understanding of its molecular structure (Thyen, W., Heineman, F., & Zugenmaier, P., 1994).

Chemical Reactions and Properties

N-Ethyl-4-fluorobenzylamine is involved in selective and efficient reactions, such as the oxidation of aryl alcohols to their corresponding aldehydes and ketones, under mild conditions. This selectivity is enhanced when absorbed on silica gel, showcasing its potential in heterogeneous oxidation reactions (Kassaee, M., Sayyed-alangi, S. Z., & Sajjadi-Ghotbabadi, H., 2004).

Physical Properties Analysis

Research on compounds similar to N-Ethyl-4-fluorobenzylamine has provided insights into their physical properties, including solvatochromism, fluorescence quantum yields, and lifetimes, which are influenced by solvent polarity and temperature. These properties are crucial for understanding the behavior of N-Ethyl-4-fluorobenzylamine in different environments (Létard, J., Lapouyade, R., & Rettig, W., 1993).

Chemical Properties Analysis

The chemical properties of N-Ethyl-4-fluorobenzylamine, including its reactivity and interaction with other compounds, are pivotal for its applications in chemical synthesis and materials science. The fluorine atom presents in the molecule contributes to its unique reactivity, making it a valuable building block for the development of novel compounds (Calabrese, C., Maris, A., Evangelisti, L., Caminati, W., & Melandri, S., 2013).

Scientific Research Applications

Analytical Methods in Chemical Research

Analytical methods play a crucial role in determining the antioxidant activity of chemical compounds, where assays based on the transfer of a hydrogen atom or an electron are critical. Techniques like the ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP tests assess antioxidant capacities, crucial for understanding the chemical behavior of compounds in biological systems and their potential health benefits or risks. Such methods, relying on spectrophotometry and electrochemical biosensors, offer insights into the kinetics and mechanisms of antioxidant action, applicable in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Chemical Synthesis and Environmental Applications

The synthesis of chemical compounds, including the development of environmentally friendly procedures for creating heterocycles, is fundamental for advancing pharmaceuticals, materials science, and environmental protection. For example, a practical synthesis method for 2-Fluoro-4-bromobiphenyl showcases the importance of efficient, scalable chemical synthesis processes. Such compounds have applications ranging from pharmaceutical manufacturing to materials science, highlighting the broad utility of chemical synthesis techniques in producing intermediates for various industrial and research applications (Qiu et al., 2009).

Safety And Hazards

N-Ethyl-4-fluorobenzylamine may be harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURFQQZYGVCIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405877
Record name N-(4-fluorobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-4-fluorobenzylamine

CAS RN

162401-03-8
Record name N-(4-fluorobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(4-Fluorobenzyl)acetamide (1.344 g, 8.039 mmol) was dissolved in THF (100 ml) and was cooled to zero degrees under argon atmosphere. (Methylthio)methene compound with borane (1:1) (1.527 g, 20.098 mmol) was added and the mixture was refluxed overnight at RT. HCl (15 ml, 10%) was gently added and was stirred overnight. The solvent was removed by evaporation. Diethyl ether (20 ml) was added and the product was extracted to the water phase by K2CO3 (3×15 ml). The water phase was acidified by HCl (10 ml, 10%) and the product was extracted to the organic phase by EtOAc (3×15 ml). The organic phase was dried (MgSO4) and the solvent was removed by evaporation to give 0.309 g of N-(4-fluorobenzyl)ethanamine (yield 25.1%).
Quantity
1.344 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
(Methylthio)methene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.527 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

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